1h,1h-Perfluorooctyl methacrylate

Description

The exact mass of the compound 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F15O2/c1-4(2)5(28)29-3-6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)27/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUEKTOVLVIXOHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F15O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29014-57-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29014-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5063235 | |

| Record name | (Perfluoroheptyl)methyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3934-23-4 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 2-methyl-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3934-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003934234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Perfluoroheptyl)methyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5063235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-Dihydroperfluorooctyl methacrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TG9Z8S9NYB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 1H,1H-Perfluorooctyl Methacrylate

Abstract: This technical guide provides a detailed framework for the synthesis, purification, and comprehensive characterization of 1H,1H-Perfluorooctyl Methacrylate (PFOMA), a critical monomer in the development of advanced fluoropolymers. Intended for researchers, chemists, and materials scientists, this document outlines a robust esterification protocol and a multi-technique analytical workflow to ensure product identity, purity, and structural integrity. By elucidating the causality behind experimental choices and providing validated methodologies, this guide serves as a practical resource for laboratories engaged in specialty polymer development.

Introduction: The Significance of Fluorinated Methacrylates

Fluorinated methacrylates represent a pivotal class of monomers that uniquely combine the versatile polymerizability of the methacrylate functional group with the distinct properties imparted by a perfluoroalkyl chain.[1] This molecular architecture yields polymers with exceptional characteristics, including profound hydrophobicity and oleophobicity, low surface energy, high thermal stability, and remarkable chemical inertness.[1][2][3] These properties are indispensable in a multitude of high-performance applications, such as stain-resistant coatings, durable adhesives for harsh environments, and advanced materials for the electronics and microfluidics industries.[1][2][4][5]

This compound (CAS: 3934-23-4), the focus of this guide, is a key building block in this family. Its C8 fluorinated chain provides a potent combination of performance attributes, making it a monomer of choice for creating robust surfaces that repel both water and oils, a critical function in protective coatings and specialty textiles.[3][6] Understanding its synthesis and verifying its purity and structure are paramount to achieving the desired performance in the final polymeric materials.

Synthesis of this compound

The synthesis of PFOMA is most effectively achieved through the esterification of its corresponding fluorinated alcohol, 1H,1H-Pentadecafluoro-1-octanol, with a suitable methacrylic acid derivative. The following protocol details a Steglich esterification, a reliable method that utilizes dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction under mild conditions, thereby minimizing side reactions and enhancing yield.

Reaction Scheme

Figure 1: Steglich esterification of 1H,1H-Pentadecafluoro-1-octanol with methacrylic acid.

Detailed Experimental Protocol

Materials and Reagents:

-

1H,1H-Pentadecafluoro-1-octanol (≥97%)

-

Methacrylic Acid (99%, contains MEHQ as inhibitor)

-

Dicyclohexylcarbodiimide (DCC, 99%)

-

4-Dimethylaminopyridine (DMAP, ≥99%)

-

Dichloromethane (DCM), anhydrous (≥99.8%)

-

Hydrochloric Acid (HCl), 1 M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography, 230-400 mesh)

-

Hexane and Ethyl Acetate (HPLC grade)

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Ice bath

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Glass chromatography column

-

Thin-Layer Chromatography (TLC) plates

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert nitrogen atmosphere, dissolve 1H,1H-Pentadecafluoro-1-octanol (1.0 eq) and methacrylic acid (1.2 eq) in anhydrous dichloromethane. The use of anhydrous solvent is critical to prevent the hydrolysis of DCC.

-

Catalyst Addition: Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution. DMAP serves as a nucleophilic catalyst that accelerates the esterification.

-

Initiation: Cool the flask in an ice bath to 0 °C. This temperature modulation controls the initial exothermic reaction upon the addition of DCC. Dissolve dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC, observing the consumption of the starting alcohol. A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form as the reaction proceeds.

-

Workup - Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the precipitated DCU. Wash the precipitate with a small amount of cold DCM to recover any trapped product.

-

Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally, brine. These washes remove unreacted acid, DMAP, and residual water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. This step is essential to remove any remaining impurities and isolate the pure product.

-

Final Product: The final product, this compound, should be a clear, colorless liquid.[7] Add a small amount of an inhibitor like MEHQ if prolonged storage is required. Store at 2-8°C.[7]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of PFOMA.

Characterization and Quality Control

Rigorous analytical characterization is non-negotiable to validate the synthesis of this compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system to confirm the molecular structure and assess purity.

Characterization Workflow Diagram

Caption: Logical flow for the analytical validation of PFOMA.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Principle: FTIR analysis confirms the successful esterification by identifying key functional groups. The disappearance of the broad O-H stretch from the starting alcohol and the appearance of characteristic ester and vinyl peaks are definitive indicators.

-

Data Interpretation: Key vibrational bands for PFOMA are compared against starting materials. For methacrylates, characteristic peaks for the C=C bond and ester group are crucial identifiers.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H NMR spectroscopy provides unambiguous structural confirmation by mapping the proton environment of the molecule.[10] The chemical shifts, splitting patterns, and integration values of the vinyl, methyl, and methylene protons are unique fingerprints of the target compound.[11][12]

-

Data Interpretation: Expected signals in CDCl₃ are analyzed for their position and multiplicity.

Chromatographic and Mass Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS is the gold standard for assessing purity and confirming the molecular weight. The gas chromatogram should show a single major peak, indicating high purity, while the mass spectrum provides the mass-to-charge ratio of the molecular ion.

-

Data Interpretation: The analysis should yield a molecular ion peak [M]⁺ corresponding to the molecular weight of PFOMA.

Summary of Characterization Data

| Parameter | Technique | Expected Result |

| Molecular Formula | - | C₁₂H₇F₁₅O₂[7] |

| Molecular Weight | MS | 468.16 g/mol [7] |

| Appearance | Visual | Colorless Liquid[7] |

| Density (25 °C) | Densitometer | ~1.574 g/mL[7] |

| FTIR Peaks (cm⁻¹) | FTIR | ~1735 (C=O, ester stretch), ~1638 (C=C, vinyl stretch), ~1150-1300 (C-O, ester stretch). Absence of broad O-H stretch (~3300 cm⁻¹).[8][13] |

| ¹H NMR (CDCl₃, δ ppm) | NMR | ~6.1 & ~5.6 (2H, vinyl C=CH₂), ~4.5 (2H, -OCH₂-), ~2.0 (3H, -CH₃).[11][12] |

| Purity | GC | >96% (typical commercial grade)[7] |

Safety and Handling

This compound is classified as hazardous.[7] Users must consult the Safety Data Sheet (SDS) before handling. Key safety considerations include:

-

Hazards: Harmful if swallowed or inhaled, causes serious eye damage, and is suspected of causing genetic defects and damaging fertility.[7]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at 2-8°C, away from ignition sources.[7] The product is typically supplied with an inhibitor (e.g., MEHQ) to prevent spontaneous polymerization.[7]

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. m.youtube.com [m.youtube.com]

- 4. paint.org [paint.org]

- 5. China 1H,1H,2H,2H-perfluorooctyl Methacrylate CAS NO.: 2144-53-8 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]

- 6. books.rsc.org [books.rsc.org]

- 7. This compound MEHQ inhibitor, 96 3934-23-4 [sigmaaldrich.com]

- 8. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. spectroscopyonline.com [spectroscopyonline.com]

A Comprehensive Guide to the Physicochemical Properties of Poly(1H,1H-Perfluorooctyl Methacrylate)

Introduction: The Unique Role of Fluorination in Advanced Polymeric Systems

Poly(1H,1H-perfluorooctyl methacrylate), hereafter referred to as PFOEMA, stands as a prominent member of the fluorinated polymethacrylate family. Its structure, characterized by a conventional polymethacrylate backbone and highly fluorinated side chains, bestows a unique and powerful combination of properties. The incorporation of the long perfluoroalkyl group is not a trivial substitution; it fundamentally alters the polymer's interaction with its environment. This modification leads to exceptionally low surface energy, robust thermal and chemical stability, and pronounced hydrophobicity and oleophobicity.

For researchers and professionals in drug development, these attributes are of paramount importance. A polymer's physicochemical profile dictates its processability, its biocompatibility, and its function as an excipient or a drug delivery vehicle. PFOEMA's distinct properties make it a compelling candidate for applications ranging from anti-fouling coatings for medical devices to the formulation of advanced nanoparticle-based drug carriers for targeted therapies. This guide provides an in-depth exploration of the core physicochemical properties of PFOEMA, offering both the theoretical underpinnings and the practical methodologies for their characterization, thereby empowering scientists to harness its full potential.

Molecular Architecture and Synthesis

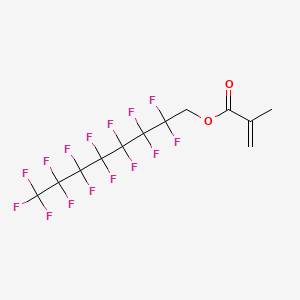

The foundation of PFOEMA's properties lies in the structure of its monomer, this compound.

-

Monomer Formula: C₁₂H₇F₁₅O₂

-

Monomer Molecular Weight: 468.16 g/mol [1]

-

Structure: The monomer consists of a methacrylate group, which is readily polymerizable, and a C₈ side chain where 15 hydrogen atoms have been replaced by fluorine, except for the two hydrogens adjacent to the ester oxygen.

The synthesis of PFOEMA typically proceeds via free-radical polymerization of the monomer. This common polymerization technique allows for the creation of high molecular weight polymers. The choice of initiator and solvent system is critical as it influences the polymer's molecular weight and polydispersity, which in turn affect its mechanical and thermal properties.

References

"1H NMR and 19F NMR analysis of 1h,1h-Perfluorooctyl methacrylate"

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Analysis of 1h,1h-Perfluorooctyl Methacrylate

Executive Summary

This technical guide provides a comprehensive framework for the structural elucidation of this compound (PFOMA) using high-resolution ¹H (Proton) and ¹⁹F (Fluorine-19) Nuclear Magnetic Resonance (NMR) spectroscopy. As a critical monomer in the synthesis of advanced fluoropolymers, precise characterization of PFOMA is paramount for ensuring material purity, confirming structural integrity, and understanding polymerization kinetics. This document, intended for researchers and analytical scientists, details the theoretical underpinnings, field-proven experimental protocols, and in-depth spectral interpretation required for a complete and self-validating analysis. By integrating both ¹H and ¹⁹F NMR data, we present a robust methodology that leverages the unique strengths of each technique to provide unambiguous structural verification.

Introduction: The Analytical Imperative for PFOMA

This compound is a specialized monomer featuring a hydrocarbon methacrylate head and a heavily fluorinated perfluoroalkyl tail. This amphipathic nature is key to its utility in creating polymers with unique surface properties, such as hydrophobicity and oleophobicity. The performance of these resulting materials is directly contingent on the purity and precise structure of the starting monomer.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical tool for this purpose.[1] ¹H NMR provides a quantitative map of the methacrylate portion of the molecule, while ¹⁹F NMR offers an exquisitely sensitive probe into the electronic environment of the perfluoroalkyl chain.[2][3] The combined application of these techniques is not merely confirmatory; it is a necessary, self-validating system for ensuring the monomer meets the stringent quality requirements for research and development in materials science and drug development.

Molecular Structure and Key NMR-Active Nuclei

To effectively interpret the NMR spectra, a clear understanding of the PFOMA structure is essential. The molecule can be dissected into two key domains: the methacrylate unit, which is analyzed by ¹H NMR, and the pentadecafluorooctyl chain, which is the focus of ¹⁹F NMR. The schematic below labels the distinct proton and fluorine environments that give rise to unique signals in their respective spectra.

Caption: Molecular structure of this compound with key proton (a, b, c) and fluorine groups highlighted.

¹H NMR Analysis: Decoding the Methacrylate Moiety

The ¹H NMR spectrum provides a clear signature of the polymerizable methacrylate head of the molecule. The spectrum is relatively simple, containing three distinct signals corresponding to the vinylic protons, the alpha-methyl protons, and the methylene protons adjacent to the fluorinated chain.

Theoretical Principles and Expected Spectrum

-

Vinylic Protons (a): The two geminal protons on the double bond are diastereotopic and will appear as two distinct signals, typically between 5.5 and 6.2 ppm.[4] Each will be split by the other (geminal coupling, ²J) and may show further long-range coupling to the methyl protons (allylic coupling, ⁴J), often appearing as multiplets or broadened singlets.

-

Methylene Protons (b): The -OCH₂- protons are adjacent to the highly electron-withdrawing perfluoroalkyl chain. This deshielding effect shifts their signal significantly downfield, typically appearing as a triplet around 4.5 ppm due to coupling with the adjacent -CF₂- group (³JHF).

-

Methyl Protons (c): The methyl group protons (-CH₃) are adjacent to the double bond and typically appear as a singlet or a narrow triplet (due to allylic coupling) around 1.9 ppm.[1][5]

The integration of these peaks provides a critical self-validation check. The ratio of the integrated areas for signals (a) : (b) : (c) should be exactly 2:2:3, confirming the structural integrity of the methacrylate portion.

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of the PFOMA sample into a clean vial.[2] Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆.[6] CDCl₃ is often preferred due to its excellent solvating power for fluorinated compounds and its well-defined residual peak at ~7.26 ppm for referencing.

-

Homogenization: Ensure the sample is fully dissolved. Gentle vortexing may be required.[7] For purity analysis, it is crucial to avoid particulate matter which can degrade spectral resolution. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[8]

-

Transfer: Transfer the clear solution to a 5 mm NMR tube. The optimal sample height is typically 4-5 cm (around 0.6-0.7 mL).[9]

-

Data Acquisition:

-

Acquire the spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion.[2]

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans are sufficient for ¹H NMR).[7]

-

Ensure proper phasing and baseline correction are applied during data processing.

-

Spectral Interpretation and Data Summary

A representative ¹H NMR spectrum of PFOMA will display signals consistent with the theoretical principles. The assignments and typical values are summarized below.

| Signal Label | Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| (a) | Vinylic (=CH₂) | ~6.15, ~5.75 | Multiplet / Singlet | - | 2H |

| (b) | Methylene (-OCH₂CF₂-) | ~4.50 | Triplet (t) | ³JHF ≈ 13-15 Hz | 2H |

| (c) | Methyl (-CH₃) | ~1.95 | Singlet (s) | - | 3H |

Table 1: Summary of characteristic ¹H NMR spectral data for this compound in CDCl₃.

¹⁹F NMR Analysis: Probing the Perfluoroalkyl Chain

¹⁹F NMR is an exceptionally powerful technique for characterizing fluorinated molecules due to the 100% natural abundance of the ¹⁹F nucleus and its large chemical shift range, which provides exquisite sensitivity to subtle changes in the local electronic environment.

Theoretical Principles and Expected Spectrum

The perfluoroalkyl chain of PFOMA contains multiple, chemically distinct fluorine environments. The chemical shift is highly dependent on the position of the fluorine nucleus relative to the end of the chain and the methacrylate group.

-

Terminal Trifluoromethyl Group (-CF₃): This group is the most shielded and will appear furthest upfield, typically around -81 ppm relative to CFCl₃.[10] It will appear as a triplet due to coupling with the adjacent CF₂ group (³JFF).

-

Methylene Fluoride Groups (-CF₂-):

-

The CF₂ group alpha to the ester linkage (-OCH₂CF₂ -) is the most deshielded due to the electron-withdrawing effect of the oxygen and will appear furthest downfield, typically in the range of -115 to -125 ppm.[10]

-

The CF₂ groups along the main chain will appear at distinct chemical shifts, generally between -120 and -127 ppm.[10] Each signal will appear as a complex multiplet due to coupling with adjacent CF₂ groups on both sides.

-

The CF₂ group adjacent to the terminal CF₃ group will appear around -126 ppm.

-

The complex splitting patterns that result from these strong through-bond couplings (²JFF, ³JFF, ⁴JFF) serve as a definitive fingerprint of the linear perfluoroalkyl chain.[11]

Experimental Protocol: ¹⁹F NMR Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used directly for ¹⁹F NMR analysis. No special buffers or reagents are typically needed.[12]

-

Data Acquisition:

-

Tune the NMR probe to the ¹⁹F frequency (e.g., 376 MHz on a 400 MHz spectrometer).

-

Referencing: A common external reference is trichlorofluoromethane (CFCl₃), defined as 0 ppm. Alternatively, an internal reference standard can be used, or the spectrum can be referenced indirectly.

-

Spectral Width: A wide spectral width (e.g., >250 ppm) must be used to encompass all signals from -80 ppm to -130 ppm.

-

Decoupling: For standard 1D ¹⁹F spectra, proton decoupling is often applied to simplify the spectrum by removing ¹H-¹⁹F couplings, although the key ³JHF coupling on the -OCH₂- group is often observed in the ¹H spectrum.[13]

-

Acquire a sufficient number of scans (e.g., 64-256) to achieve a good signal-to-noise ratio.

-

Spectral Interpretation and Data Summary

The ¹⁹F NMR spectrum provides a clear, quantitative confirmation of the perfluoroalkyl chain structure.

| Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -CF₃ | ~ -81.0 | Triplet (t) | ³JFF ≈ 10 Hz | 3F |

| -OCH₂CF₂ - | ~ -119.0 | Multiplet | - | 2F |

| -CF₂CF₂CF₂ CF₃ | ~ -122.5 | Multiplet | - | 2F |

| -(CF₂)₃CF₂ CF₂CF₃ | ~ -123.5 | Multiplet | - | 2F |

| -(CF₂)₂CF₂ (CF₂)₂CF₃ | ~ -124.0 | Multiplet | - | 2F |

| -CF₂CF₂ (CF₂)₃CF₃ | ~ -124.5 | Multiplet | - | 2F |

| -CF₂ -(CF₂)₅CF₃ | ~ -126.5 | Multiplet | - | 2F |

Table 2: Summary of characteristic ¹⁹F NMR spectral data for this compound. Chemical shifts are referenced to CFCl₃.

Integrated Analytical Workflow

The true power of this analysis lies in the synergistic use of both ¹H and ¹⁹F NMR. The workflow is a self-validating loop where the results from one technique corroborate the other, leading to an unambiguous structural assignment.

Caption: Integrated workflow for the complete structural verification of PFOMA using both ¹H and ¹⁹F NMR spectroscopy.

Conclusion

The dual-spectroscopy approach detailed in this guide represents the gold standard for the analysis of this compound. ¹H NMR provides rapid and quantitative information on the essential methacrylate functional group, while ¹⁹F NMR delivers an unparalleled, high-resolution view of the complex perfluoroalkyl chain. The consistency of integration ratios in ¹H NMR, the characteristic chemical shifts and coupling patterns in ¹⁹F NMR, and the observation of key heteronuclear coupling (³JHF) together provide a multi-layered, self-validating confirmation of molecular structure and purity. Adherence to these protocols and principles will empower researchers to proceed with confidence in the quality of their starting materials, a critical prerequisite for the successful development of next-generation fluorinated polymers.

References

- 1. benchchem.com [benchchem.com]

- 2. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 3. Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures - American Chemical Society [acs.digitellinc.com]

- 4. Methyl methacrylate(80-62-6) 1H NMR spectrum [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. (1)H and (13)C NMR chemical shifts of methacrylate molecules associated with DMPC and/or DPPC liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. organomation.com [organomation.com]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Solubility of 1H,1H-Perfluorooctyl Methacrylate in Organic Solvents: A Technical Guide

An In-depth Technical Guide for Researchers

Abstract

1H,1H-Perfluorooctyl methacrylate is a critical monomer in the synthesis of advanced fluorinated polymers. These polymers are indispensable in applications requiring unique surface properties, such as chemical inertness, thermal stability, and low surface energy.[1] A fundamental understanding of the monomer's solubility is paramount for successful polymerization, formulation, and material processing. This guide provides a comprehensive overview of the solubility characteristics of this compound, outlines a robust experimental protocol for its determination, and discusses the underlying physicochemical principles that govern its behavior in various organic solvents.

Introduction: The Challenge of Fluorinated Monomers

This compound (structure shown below) is an amphiphilic molecule, possessing a hydrocarbon methacrylate head and a long, highly fluorinated perfluorooctyl tail. This unique structure dictates its solubility, which often deviates from that of conventional hydrocarbon-based methacrylate monomers like methyl methacrylate (MMA).[2]

The high electronegativity of fluorine atoms creates a nonpolar, electron-rich sheath around the perfluorinated chain. This results in weak intermolecular van der Waals forces, leading to low cohesiveness but also making it immiscible with many conventional hydrocarbon and polar solvents. Homopolymers derived from monomers with long fluorinated chains (eight or more carbons) are often insoluble in most common organic solvents, with the exception of highly fluorinated ones.[1] This characteristic of the polymer hints at the selective solubility of the monomer itself.

Understanding this solubility is not merely an academic exercise. For the drug development professional, it impacts the creation of fluorinated coatings for medical devices.[3] For the polymer chemist, it is the cornerstone of reaction engineering, influencing solvent selection for polymerization, which in turn affects reaction kinetics, polymer molecular weight, and polydispersity.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the primary guide for predicting solubility. For this compound, this involves considering its distinct segments:

-

Methacrylate Head: A polar ester group that suggests potential solubility in polar organic solvents like acetone or ethyl acetate.

-

Perfluorooctyl Tail: A nonpolar but highly fluorophobic and lipophobic segment. This tail favors interaction with other fluorinated molecules and resists interaction with both hydrocarbons and polar functional groups.

This duality means that no single solvent category is a perfect match. The ideal solvent must effectively solvate both the polar methacrylate head and the non-polar, fluorinated tail.

Solvent Categories and Predicted Solubility

Based on these principles, we can predict the monomer's general solubility. The following table summarizes these predictions, which should be confirmed experimentally.

| Solvent Category | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Fluorinated | Hexafluoroisopropanol | Soluble | The solvent's fluorinated nature creates favorable interactions with the monomer's perfluorooctyl tail, leading to good solvation. |

| Polar Aprotic | Acetone, THF, DMF | Partially Soluble to Soluble | These solvents can solvate the polar methacrylate head. Solubility will depend on the solvent's ability to accommodate the fluorinated tail. |

| Ester | Ethyl Acetate | Partially Soluble | Similar polarity to the methacrylate group may grant some solubility, but the long fluorinated chain limits miscibility. |

| Chlorinated | Chloroform, DCM | Partially Soluble | These solvents have been used for some fluorinated polymers and may offer a balance for solvating both ends of the monomer. |

| Aromatic | Toluene, Xylene | Slightly Soluble to Insoluble | The significant difference in polarity and intermolecular forces between the fluorinated tail and the aromatic ring leads to poor mixing. |

| Alcohols | Methanol, Ethanol | Insoluble | Strong hydrogen bonding in alcohols is disrupted by the non-polar fluorinated tail, leading to immiscibility. |

| Alkanes | Hexane, Heptane | Insoluble | The lipophobic nature of the fluorinated tail prevents favorable interactions with non-polar hydrocarbon solvents. |

Experimental Protocol for Solubility Determination

A systematic, reproducible protocol is essential for accurately determining solubility. The following method is a self-validating system for generating reliable qualitative and semi-quantitative data. This approach is adapted from standard gravimetric and visual inspection techniques used in polymer science.[4][5]

Materials and Equipment

-

This compound (inhibitor-stabilized)

-

Candidate organic solvents (analytical grade or higher)

-

Calibrated analytical balance (±0.1 mg)

-

Glass vials (e.g., 20 mL) with PTFE-lined caps

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or heating block

-

Volumetric pipettes and flasks

Step-by-Step Methodology

-

Solvent Preparation: Dispense a precise volume (e.g., 10.0 mL) of the chosen solvent into a clean, dry glass vial containing a magnetic stir bar.

-

Initial Monomer Addition: Accurately weigh a small amount of this compound (e.g., 0.100 g) and add it to the solvent. Cap the vial securely.

-

Equilibration: Place the vial in a temperature-controlled bath set to the desired temperature (e.g., 25 °C). Begin stirring at a moderate speed (e.g., 300 RPM) to facilitate dissolution without creating a vortex.

-

Expert Insight: Temperature control is critical. The solubility of many compounds is temperature-dependent. Maintaining a constant temperature ensures data comparability.[4]

-

-

Visual Observation: After 30 minutes of stirring, remove the vial and visually inspect the solution against a dark background. Look for any undissolved monomer, cloudiness, or phase separation.

-

If the solution is clear and homogenous, the monomer is considered soluble at this concentration. Proceed to Step 5.

-

If any solid remains or the solution is turbid, continue stirring and check every 30 minutes for up to 4 hours. If it does not dissolve, the monomer is considered insoluble or partially soluble at this concentration.

-

-

Incremental Addition for Saturation: If the initial amount dissolved completely, add another accurately weighed increment of the monomer (e.g., another 0.100 g). Return the vial to the temperature-controlled bath and repeat Step 3 and Step 4.

-

Determining the Saturation Point: Continue the incremental additions until undissolved monomer persists after 4 hours of continuous stirring. The saturation point has been reached.

-

Quantification: The solubility is calculated based on the total mass of monomer that fully dissolved in the known volume of the solvent. Express the result in g/100 mL or mol/L.

Workflow Diagram

The following diagram illustrates the decision-making process in the experimental workflow.

Caption: Experimental workflow for determining monomer solubility.

Safety and Handling

This compound is classified as an irritant.[6] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) before use for complete hazard information.[7] The monomer is typically supplied with an inhibitor like hydroquinone methyl ether (MEHQ) to prevent spontaneous polymerization.[8] Store at the recommended temperature, typically 2-8°C, to ensure stability.[6][8]

Conclusion

The solubility of this compound is a complex interplay between its polar methacrylate head and its non-polar, fluorinated tail. While general predictions can be made, they are not a substitute for empirical testing. Fluorinated solvents are most likely to be effective, with some polar aprotic solvents also showing promise. The detailed experimental protocol provided in this guide offers a reliable framework for researchers to determine the solubility in their specific solvent systems, enabling more precise control over polymerization processes and formulation development. This foundational knowledge is a critical enabler for innovation in fields ranging from advanced coatings to biomedical materials.

References

- 1. researchgate.net [researchgate.net]

- 2. Methyl Methacrylate | C5H8O2 | CID 6658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. China 1H,1H,2H,2H-perfluorooctyl Methacrylate CAS NO.: 2144-53-8 Suppliers, Manufacturers, Factory - VERYCHEM [verypharm.com]

- 4. openaccess.iyte.edu.tr [openaccess.iyte.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. 2144-53-8 Cas No. | 1H,1H,2H,2H-Perfluorooctyl methacrylate | Matrix Scientific [matrixscientific.com]

- 7. fluoryx.com [fluoryx.com]

- 8. 1H,1H-ペルフルオロオクチル メタクリラート contains MEHQ as inhibitor, 96% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to Indole-3-butyric Acid Potassium Salt (IBA-K)

A Note on Chemical Identification: Initial searches for CAS number 3934-23-4 reveal a common point of confusion. This number correctly identifies the monomer 1H,1H-Perfluorooctyl methacrylate , a compound primarily of interest in polymer science.[1][2][3] However, the vast body of research concerning plant biology, horticulture, and agricultural applications points to a similarly named but distinct compound: Indole-3-butyric acid potassium salt (IBA-K) . This guide will focus on IBA-K, which is assigned the CAS Number 60096-23-3 .[4][5] This focus is chosen to best serve researchers, scientists, and professionals in drug and agricultural development, for whom IBA-K is of significant interest.

Introduction to Indole-3-butyric Acid Potassium Salt (IBA-K)

Indole-3-butyric acid potassium salt (IBA-K) is the potassium salt of Indole-3-butyric acid (IBA), a synthetic auxin that functions as a potent plant growth regulator.[6] As a member of the auxin family of plant hormones, IBA-K is widely recognized for its crucial role in stimulating root formation (rhizogenesis).[7][8] It is considered a precursor to indole-3-acetic acid (IAA), the most prevalent and powerful native auxin in plants.[5][6] The potassium salt formulation offers significant practical advantages over its parent acid, primarily its enhanced stability and complete solubility in water, which simplifies its application in both laboratory and field settings.[4][8][9] This guide provides a comprehensive overview of the chemical and physical properties of IBA-K, its mechanism of action, key applications, and established protocols for its use, along with a list of reputable suppliers.

Physicochemical and Biological Properties

IBA-K is typically supplied as a white to off-white or pale yellow crystalline powder.[10][11] Its enhanced water solubility makes it a preferred choice for creating stock solutions for various applications.[12]

Key Properties of IBA-K (CAS: 60096-23-3)

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₂KNO₂ | [5][10] |

| Molecular Weight | 241.33 g/mol | [5] |

| Appearance | White to off-white/yellow powder/crystals | [10][11][13] |

| Solubility | Soluble in water | [4][9][14] |

| Melting Point | >270°C (with decomposition) | [9][11] |

| Storage Temperature | 0-8°C, protect from light | [10][15] |

| Purity | ≥ 99% (HPLC/Titration) | [10][13] |

Mechanism of Action: The Auxin Signaling Pathway

As an auxin, IBA-K's primary function is to induce cell division and elongation, particularly in the formation of adventitious roots.[7] When applied to plant tissues, IBA-K is slowly converted into the endogenous auxin, IAA. This slow conversion provides a long-lasting, localized auxin effect, which is a key characteristic of its efficacy.[11]

The signaling pathway involves several key steps:

-

Perception: Auxin is perceived by intracellular receptors, primarily the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins.

-

Derepression of Transcription: In the absence of auxin, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors.

-

Ubiquitination and Degradation: The binding of auxin to the TIR1/AFB receptor complex promotes the ubiquitination and subsequent degradation of the Aux/IAA repressor proteins by the 26S proteasome.

-

Gene Activation: The degradation of Aux/IAA proteins releases ARFs, allowing them to activate the transcription of auxin-responsive genes. These genes are involved in a wide array of developmental processes, including cell division, expansion, and differentiation, ultimately leading to the formation of new roots.

Caption: Simplified auxin signaling pathway leading to root formation.

Applications in Research and Development

IBA-K is an invaluable tool across various scientific and commercial domains.

-

Plant Tissue Culture & Micropropagation: It is a standard component of rooting media for plantlets grown in vitro, facilitating their transition to ex vitro conditions.[12][16]

-

Horticulture and Agriculture: Widely used commercially to propagate plants from cuttings, improving rooting success rates, and ensuring uniformity.[4][10] It is effective for a vast range of species including ornamentals, fruit trees, and vegetables.[7][9]

-

Crop Yield Improvement: By promoting a more robust root system, IBA-K enhances a plant's ability to absorb water and nutrients, which can lead to increased crop yields and overall plant vigor.[10]

-

Research in Plant Physiology: Serves as a reliable tool for studying hormonal interactions, stress responses, and the fundamental mechanisms of plant development.[10] Recent studies have explored its role in mitigating the effects of abiotic stresses like soil salinity.[17][18]

Experimental Protocols

The following are foundational protocols for the application of IBA-K. Researchers should optimize concentrations based on the specific plant species and tissue type.

Protocol 1: Preparation of an IBA-K Stock Solution

This workflow outlines the standard procedure for preparing a concentrated stock solution for laboratory use.

-

Objective: To create a sterile, concentrated stock solution of IBA-K for addition to plant culture media or for dilution for other applications.

-

Materials:

-

Indole-3-butyric acid potassium salt (IBA-K) powder

-

Sterile, deionized water

-

Sterile volumetric flask

-

Magnetic stirrer and stir bar

-

0.22 µm sterile syringe filter

-

-

Procedure:

-

Weigh the desired amount of IBA-K powder in a sterile environment. For a 1 mg/mL (1000 ppm) stock solution, weigh 100 mg of IBA-K.

-

Transfer the powder to a sterile volumetric flask (e.g., 100 mL).

-

Add approximately 80% of the final volume of sterile deionized water.

-

Place the flask on a magnetic stirrer and stir until the powder is completely dissolved. IBA-K's high water solubility makes this step straightforward.[16]

-

Bring the solution to the final volume with sterile deionized water.

-

For absolute sterility, pass the solution through a 0.22 µm syringe filter into a sterile storage container.

-

Store the stock solution at 2-8°C in the dark.

-

Caption: Workflow for preparing a sterile IBA-K stock solution.

Protocol 2: Application for Rooting of Cuttings

This protocol describes the common "quick dip" method used in horticulture for vegetative propagation.

-

Objective: To stimulate adventitious root formation on stem or leaf cuttings.

-

Materials:

-

Procedure:

-

Pour a small amount of the prepared IBA-K solution into a clean beaker.

-

Take a prepared cutting and dip the basal end (the bottom 1-2 cm) into the solution.

-

The duration of the dip is typically short, ranging from 5 to 10 seconds.[7]

-

Remove the cutting from the solution and allow any excess to drip off.

-

Immediately plant the cutting into the prepared rooting medium.

-

Place the cuttings in a high-humidity environment (e.g., under a misting system or covered with a plastic dome) to prevent desiccation while roots form.

-

Monitor for root development over the following weeks.

-

Safety and Handling

While IBA-K is widely used, standard laboratory safety precautions should be observed.

-

Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat when handling the powder or concentrated solutions.

-

Inhalation: Avoid breathing dust.[11] Use in a well-ventilated area.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11][19]

-

Storage: Store in a cool (0-8°C), dry, and dark place, tightly sealed.[10][13]

Suppliers

Indole-3-butyric acid potassium salt (CAS 60096-23-3) is available from several reputable chemical and biotechnology suppliers. Purity and formulation may vary, so it is essential to select a product suitable for the intended application (e.g., plant cell culture grade).

-

Sigma-Aldrich (Merck): Offers BioReagent grade IBA-K suitable for plant cell culture.[5]

-

PhytoTech Labs: Specializes in plant tissue culture reagents and offers IBA-K.[14]

-

Chem-Impex International: Provides high-purity IBA-K for research.[10]

-

Biosynth: Supplies IBA-K as a reference standard for pharmaceutical and diagnostic applications.[15]

-

MP Biomedicals: Available through distributors like Fisher Scientific.[20]

-

Thomas Scientific: Distributes IBA-K for laboratory use.[13]

-

PlantMedia: A supplier of plant tissue culture products, including IBA-K.[12]

Conclusion

Indole-3-butyric acid potassium salt is a cornerstone of modern plant science and horticulture. Its superior water solubility and stability make it a highly effective and convenient auxin for stimulating root development. From fundamental research into plant signaling pathways to large-scale commercial propagation of crops and ornamental plants, IBA-K provides a reliable and potent tool for researchers and industry professionals alike. Proper understanding of its properties, mechanism of action, and application protocols is key to leveraging its full potential in advancing plant-based research and development.

References

- 1. assets.thermofisher.cn [assets.thermofisher.cn]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl methacrylate | C12H7F15O2 | CID 77532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Indole-3-Butyric Acid Potassium Salt (IBAK): The High-Quality Root Booster by Crimson Living - Crimson Living [crimson-living.com]

- 5. Indole-3-butyric acid potassium salt IBA [sigmaaldrich.com]

- 6. Indole-3-butyric acid potassium salt | Abcam [abcam.com]

- 7. INDOLE-3-BUTYRIC ACID POTASSIUM SALT (IBA-K) Characteristics and Application [agriplantgrowth.com]

- 8. zhishangchemical.com [zhishangchemical.com]

- 9. INDOLE-3-BUTYRIC ACID POTASSIUM SALT | 60096-23-3 [amp.chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. chembk.com [chembk.com]

- 12. plantmedia.com [plantmedia.com]

- 13. thomassci.com [thomassci.com]

- 14. phytotechlab.com [phytotechlab.com]

- 15. Indole-3-butyric acid, potassium salt | 60096-23-3 | I-2040 [biosynth.com]

- 16. Indole-3-Butyric Acid Potassium Salt, Strong plant root booster hormone, IBA-K - Crimson Living [crimson-living.com]

- 17. Frontiers | Potassium indole-3-butyric acid affects rice’s adaptability to salt stress by regulating carbon metabolism, transcription factor genes expression, and biosynthesis of secondary metabolites [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. 3934-23-4 | CAS DataBase [m.chemicalbook.com]

- 20. Indole-3-Butyric Acid Potassium Salt, MP Biomedicals 1 g | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]

A Guide to the Thermal Stability of Polymers from 1H,1H-Perfluorooctyl Methacrylate (p(PFOMA))

Foreword: The Imperative of Thermal Resilience in Advanced Materials

In the landscape of materials science, the quest for polymers that can withstand extreme thermal environments is paramount. For researchers and professionals in drug development, aerospace, and microelectronics, the thermal stability of a polymer is not merely a technical specification; it is the bedrock of performance, reliability, and safety. This guide delves into the thermal characteristics of polymers derived from 1H,1H-Perfluorooctyl Methacrylate (PFOMA), a monomer distinguished by its substantial fluorine content. The unique molecular architecture of p(PFOMA), featuring a polymethacrylate backbone shielded by long perfluorinated side chains, imparts a compelling combination of properties. Here, we move beyond a simple recitation of data to explore the causal relationships between molecular structure and thermal performance, providing a framework for understanding and predicting the behavior of these advanced materials.

The Molecular Architecture of p(PFOMA): A Foundation of Stability

The exceptional thermal stability of fluoropolymers is fundamentally rooted in the strength of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry.[1] In poly(this compound), or p(PFOMA), this inherent stability is augmented by its specific structure. The polymer consists of a standard poly(methyl methacrylate) (PMMA) type backbone, but with a critical modification: the ester side chain is a long, highly fluorinated C8 moiety.

This structure confers stability through several mechanisms:

-

High Bond Energy : The C-F bonds within the perfluorooctyl chain are exceptionally strong, requiring significant thermal energy to induce cleavage.

-

Steric Shielding : The bulky, helical structure of the perfluoroalkyl side chains effectively shields the more susceptible polymethacrylate backbone from random chain scission, a common degradation pathway.[2]

-

Inertness : The fluorine atoms create an electron-dense sheath around the carbon chain, rendering it chemically inert and resistant to oxidative degradation, which often precedes thermal decomposition in other polymers.

The polymerization of the PFOMA monomer, also known as 1,1-Dihydroperfluorooctyl methacrylate, typically proceeds via free-radical polymerization, a versatile and widely used method.[3] The choice of initiator can influence the polymer's end-groups, which in turn can affect the initiation of thermal degradation.[4]

Visualizing the Monomer to Polymer Transition

The following diagram illustrates the free-radical polymerization of this compound into the corresponding polymer, p(PFOMA).

Caption: Free-radical polymerization of PFOMA monomer.

Quantifying Thermal Stability: TGA and DSC Analysis

To rigorously define the thermal stability of p(PFOMA), we employ two cornerstone techniques of thermal analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5] These methods provide complementary data, painting a comprehensive picture of how the material behaves under a controlled thermal regimen.[6]

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[7] It is the definitive technique for determining the onset of decomposition, the rate of degradation, and the temperature at which significant mass loss occurs.

-

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled.[8] It is used to identify thermal transitions where no mass loss occurs, most notably the glass transition temperature (Tg), which defines the shift from a rigid, glassy state to a more flexible, rubbery state.

Data Presentation: p(PFOMA) vs. The Benchmark (PMMA)

The following table summarizes the key thermal properties of p(PFOMA) and compares them with the well-characterized and widely used non-fluorinated analogue, poly(methyl methacrylate) (PMMA).

| Property | p(PFOMA) | p(MMA) | Significance of the Difference |

| Glass Transition Temp. (Tg) | 58 °C | ~105 °C | The bulky perfluoroalkyl side chain increases the free volume between polymer chains, plasticizing the material and lowering the energy required for segmental motion, resulting in a lower Tg. |

| Onset of Decomposition (Tonset) | > 300 °C | ~280-300 °C[6] | The high strength of C-F bonds and steric shielding in p(PFOMA) contribute to its superior resistance to initial thermal breakdown compared to the less shielded PMMA backbone. |

| 10% Weight Loss Temp. (T10%) | 351 °C | ~330 °C | This metric confirms the enhanced stability of p(PFOMA). A significantly higher temperature is required to achieve 10% mass loss, indicating a slower degradation rate at elevated temperatures. |

| Primary Degradation Mechanism | Depolymerization | Depolymerization | Both polymers primarily degrade by unzipping back to their respective monomers, a characteristic pathway for polymethacrylates. |

Note: The specific values for p(PFOMA) are based on literature findings for the homopolymer. The Tg for p(PFOMA) is reported as 58°C and the T10% as 351°C. Values for PMMA can vary based on molecular weight and tacticity.

Experimental Protocols: A Self-Validating Approach

The integrity of thermal analysis data hinges on meticulous experimental execution. The following protocols are designed to be self-validating, ensuring accuracy and reproducibility.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature profile of p(PFOMA).

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument's temperature sensor using certified magnetic standards (e.g., Nickel) and verify the mass balance with calibration weights.

-

Sample Preparation: Place 5-10 mg of the dry p(PFOMA) sample into a clean, tared platinum or alumina TGA pan.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the experiment to ensure an inert atmosphere. This is crucial to prevent oxidative degradation, which would confound the thermal stability measurement.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min. A controlled heating rate is essential for reproducible results.

-

-

Data Analysis:

-

Plot the sample mass (%) as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset) using the tangent method on the primary mass loss step.

-

Identify the temperatures for 5% (T5%) and 10% (T10%) mass loss.

-

Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperature of the maximum rate of decomposition (Tpeak).

-

Visualizing the TGA Workflow

This diagram outlines the logical flow of the Thermogravimetric Analysis protocol.

References

- 1. keio.elsevierpure.com [keio.elsevierpure.com]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. Mechanical and thermal properties of perfluoroalkyl ethyl methacrylate-methyl methacrylate statistical copolymers synthesized in supercritical carbon dioxide | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. tainstruments.com [tainstruments.com]

"molecular weight determination of poly(1h,1h-Perfluorooctyl methacrylate)"

An In-depth Technical Guide to the Molecular Weight Determination of Poly(1H,1H-Perfluorooctyl Methacrylate)

Abstract

The molecular weight and molecular weight distribution are critical quality attributes of poly(this compound) (PFOMA), profoundly influencing its physicochemical properties and performance in advanced applications. This guide provides a comprehensive overview of the primary analytical techniques for the precise and accurate determination of these parameters. We will delve into the theoretical underpinnings and practical considerations of Size Exclusion Chromatography (SEC) coupled with advanced detectors, Nuclear Magnetic Resonance (NMR) spectroscopy, and Static Light Scattering (SLS). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical workflows for the characterization of fluorinated polymers.

Introduction: The Criticality of Molecular Weight in Fluoropolymers

Poly(this compound) is a specialty polymer with a unique combination of properties conferred by its highly fluorinated side chains, including hydrophobicity, oleophobicity, and low surface energy. These characteristics make it a valuable material in a range of applications, from surface coatings and biomedical devices to advanced drug delivery systems. The molecular weight (MW) and its distribution (polydispersity index, PDI) are not mere numbers; they are fundamental parameters that dictate the polymer's mechanical strength, solubility, viscosity, and degradation kinetics.

For instance, a higher molecular weight generally leads to enhanced mechanical integrity but may decrease solubility, impacting formulation and processing. Conversely, a broad PDI can signify a less controlled polymerization process, potentially leading to batch-to-batch variability and unpredictable performance. Therefore, the accurate determination of molecular weight is a cornerstone of quality control and rational polymer design.

This guide will explore the most powerful and pertinent techniques for characterizing PFOMA, with a focus on explaining the causality behind experimental choices to ensure trustworthy and reproducible results.

Size Exclusion Chromatography (SEC) with Advanced Detection: The Gold Standard

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most widely employed technique for determining the molecular weight distribution of polymers.[1] The principle lies in separating polymer molecules based on their hydrodynamic volume in solution as they pass through a column packed with porous gel.[2] Larger molecules elute first, as they are excluded from the pores, while smaller molecules have a longer path length and elute later.[2]

However, for fluorinated polymers like PFOMA, conventional SEC with only a Refractive Index (RI) detector can be fraught with challenges.[3] The low refractive index of fluoropolymers can lead to poor signal-to-noise ratios.[3] Furthermore, conventional calibration with common standards like polystyrene may not be accurate due to differences in the polymer-solvent interactions and hydrodynamic volume.[4]

To overcome these limitations, a multi-detector SEC system is the authoritative approach. This typically combines an RI detector for concentration determination with a Multi-Angle Light Scattering (MALS) detector and a viscometer.

The Power of Multi-Detector SEC

-

Multi-Angle Light Scattering (MALS): A MALS detector measures the intensity of light scattered by the polymer molecules as they elute from the SEC column.[5][6] This allows for the direct determination of the absolute molar mass at each elution volume without the need for column calibration with polymer standards.[7][8]

-

Viscometer: An online viscometer measures the intrinsic viscosity of the polymer solution at each elution slice.[4][6] This data, combined with the concentration from the RI detector, provides information about the polymer's structure and conformation in solution.[4][6] The combination of MALS and viscometry offers a comprehensive characterization of the polymer.[6]

Experimental Protocol: SEC-MALS-Viscometry of PFOMA

Rationale for Method Development:

The choice of mobile phase is critical for fluoropolymers due to their limited solubility in common organic solvents.[9] Solvents such as α,α,α-trifluorotoluene or dimethyl sulfoxide (DMSO) at elevated temperatures are often necessary to ensure complete dissolution and prevent aggregation.[3][9] For this protocol, we select α,α,α-trifluorotoluene, which has been shown to be an effective solvent for highly fluorinated polymers.[3]

Step-by-Step Protocol:

-

Mobile Phase Preparation: Prepare a mobile phase of α,α,α-trifluorotoluene containing 0.1 M of a salt like lithium bromide to suppress any potential ionic interactions. Filter the mobile phase through a 0.2 µm PTFE filter.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the PFOMA sample into a glass vial.

-

Add 10 mL of the mobile phase to achieve a concentration of 1-2 mg/mL.

-

Gently agitate the sample at an elevated temperature (e.g., 40-60 °C) until fully dissolved. Complete dissolution is paramount for accurate analysis.

-

Filter the sample solution through a 0.2 µm PTFE syringe filter into an autosampler vial.

-

-

Instrumentation and Conditions:

-

System: Agilent 1260 Infinity II GPC/SEC System or equivalent.

-

Columns: Two Agilent PLgel MIXED-B columns in series, suitable for a broad range of molecular weights.[9]

-

Detectors: Refractive Index (RI), Multi-Angle Light Scattering (MALS), and a viscometer.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C to ensure polymer solubility and reduce solvent viscosity.

-

Injection Volume: 100 µL.

-

-

Data Analysis:

-

Use the RI signal to determine the concentration of the polymer at each elution volume.

-

The MALS detector provides the light scattering intensity, which is used to calculate the weight-average molecular weight (Mw) using the Zimm plot formalism.

-

The viscometer provides the intrinsic viscosity, which can be used with the universal calibration method to further validate the molecular weight and gain insights into the polymer's structure.[4]

-

The software will integrate the data from all detectors to generate the molecular weight distribution plot and calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Data Presentation

Table 1: Illustrative SEC-MALS-Viscometry Data for PFOMA Batches

| Sample ID | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Intrinsic Viscosity [η] (dL/g) |

| PFOMA-Batch-01 | 45,000 | 68,000 | 1.51 | 0.45 |

| PFOMA-Batch-02 | 52,000 | 75,000 | 1.44 | 0.52 |

| PFOMA-Batch-03 | 48,000 | 95,000 | 1.98 | 0.60 |

Experimental Workflow Diagram

References

- 1. lcms.cz [lcms.cz]

- 2. Gel Permeation Chromatography (GPC) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. researchgate.net [researchgate.net]

- 4. agilent.com [agilent.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Light Scattering Techniques for Protein and Polymer Characterization | Separation Science [sepscience.com]

- 9. agilent.com [agilent.com]

An In-depth Technical Guide to the Structure of Fluorinated Acrylic Polymers

Abstract: Fluorinated acrylic polymers represent a versatile class of materials engineered to deliver exceptional performance characteristics, including superior chemical resistance, thermal stability, and unique surface properties such as hydrophobicity and oleophobicity.[1][2][3] This guide provides a comprehensive exploration of the structural intricacies of these polymers, intended for researchers, scientists, and professionals in drug development and material science. We will delve into the fundamental aspects of their molecular architecture, from monomer selection and polymerization techniques to the nuanced details of their microstructure and its profound impact on macroscopic properties. This document is designed to serve as a foundational resource, bridging the gap between synthesis, characterization, and application-driven performance.

Introduction: The Genesis of Fluorinated Acrylic Polymers

Fluorinated acrylic polymers are a specialized category of synthetic polymers that integrate the desirable properties of acrylics with the unique attributes conferred by fluorine atoms.[1] The core concept involves the strategic replacement of hydrogen atoms with fluorine atoms in the acrylic monomer structure, either in the polymer backbone or, more commonly, in the side chains.[1][4] This substitution is pivotal, as the strong carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, imparts remarkable stability and inertness.[1][5]

The primary allure of these polymers lies in their exceptional properties:

-

Chemical and Solvent Resistance: The robust C-F bonds render the polymer highly resistant to a wide array of solvents, acids, and bases.[1][6]

-

Thermal Stability: The high energy of the C-F bond contributes to enhanced thermal stability compared to their non-fluorinated counterparts.[1][7]

-

Low Surface Energy: The presence of fluorine atoms at the polymer surface dramatically lowers its surface energy, leading to pronounced water and oil repellency (hydrophobicity and oleophobicity).[1][2][3]

-

Durability and Weatherability: These polymers exhibit excellent resistance to photodegradation and environmental weathering, making them ideal for long-lasting coatings and outdoor applications.[1]

This guide will systematically deconstruct the structural elements that give rise to these valuable properties, providing a roadmap for the rational design of fluorinated acrylic polymers with tailored functionalities.

The Architectural Blueprint: Monomer Design and Polymerization

The foundation of any fluorinated acrylic polymer is its monomeric composition. The choice of monomers and the polymerization method employed are the primary determinants of the final polymer's structure and, consequently, its performance.

Monomer Selection: The Building Blocks of Performance

Fluorinated acrylic polymers are typically synthesized from fluorinated acrylate or methacrylate monomers.[1] These monomers can be broadly classified based on the location of the fluorine substitution:

-

Side-Chain Fluorinated Monomers: This is the most common class, where a perfluoroalkyl group is tethered to the acrylic backbone via an ester linkage.[1][8] A classic example is (perfluoroalkyl)ethyl methacrylate.[9] The length and structure of this fluorinated side chain are critical variables that influence surface properties.

-

Backbone-Fluorinated Monomers: In this less common category, fluorine atoms are directly attached to the polymerizable double bond.[4] These monomers can exhibit altered reactivity during polymerization due to the strong electron-withdrawing nature of fluorine.[4]

Copolymerization with non-fluorinated acrylic monomers (e.g., methyl methacrylate, butyl acrylate) is a widely used strategy to fine-tune the polymer's properties, such as glass transition temperature (Tg), flexibility, and cost.[3][4]

Polymerization Techniques: Assembling the Macromolecule

The synthesis of fluorinated acrylic polymers predominantly relies on free-radical polymerization methods.[1][4][9]

-

Solution Polymerization: This technique offers good control over the polymerization process and allows for the synthesis of polymers with a defined molecular weight and composition.[9]

-

Emulsion Polymerization: This environmentally friendly method is widely used for producing aqueous dispersions of fluorinated acrylic polymers, which are ideal for coating applications.[7]

-

Reversible-Deactivation Radical Polymerization (RDRP): Advanced techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization offer precise control over the polymer architecture, enabling the synthesis of well-defined block copolymers and other complex structures.[10]

The choice of polymerization technique directly impacts the polymer's molecular weight, molecular weight distribution (polydispersity), and microstructure.

Delving Deeper: Microstructural Features and Their Significance

The macroscopic properties of a fluorinated acrylic polymer are a direct manifestation of its underlying microstructure. Key microstructural parameters include monomer sequence distribution, tacticity, and crystallinity.

Monomer Sequence Distribution: Random, Alternating, Block, and Graft Copolymers

In copolymers, the arrangement of different monomer units along the polymer chain is of paramount importance.

-

Random Copolymers: Monomer units are arranged randomly, leading to averaged properties.

-

Alternating Copolymers: Monomers alternate in a regular pattern, which can lead to unique thermal and mechanical properties.[4]

-

Block Copolymers: Composed of long sequences of one monomer followed by long sequences of another. This architecture can lead to microphase separation and the formation of ordered nanostructures.[10]

-

Graft Copolymers: A main polymer chain has side chains of a different polymer grafted onto it. Side-chain fluorinated polymers can be considered a type of graft copolymer.[8]

The sequence distribution can be influenced by the reactivity ratios of the comonomers and the polymerization method used.

Tacticity: The Stereochemical Arrangement

Tacticity refers to the spatial arrangement of the side groups along the polymer backbone. For acrylic polymers, the primary forms are:

-

Isotactic: All side groups are on the same side of the polymer chain.

-

Syndiotactic: Side groups alternate on opposite sides of the chain.

-

Atactic: Side groups are randomly arranged.

Tacticity can influence the polymer's crystallinity, solubility, and mechanical properties. While often challenging to control in free-radical polymerization, its impact on polymer packing and intermolecular forces is significant.

Crystallinity: Ordered vs. Amorphous Domains

The degree of crystallinity in a fluorinated acrylic polymer is a critical factor influencing its mechanical and thermal properties. The highly regular structure of some fluoropolymers, like polytetrafluoroethylene (PTFE), leads to high crystallinity.[5] In contrast, many fluorinated acrylic copolymers are largely amorphous. The presence of crystalline domains can enhance stiffness and barrier properties but may reduce transparency. The degree of crystallinity can be influenced by factors such as tacticity, the length of the fluorinated side chains, and thermal history.[11]

Unveiling the Structure: Essential Characterization Techniques

A comprehensive understanding of the structure of fluorinated acrylic polymers necessitates the use of a suite of advanced analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are indispensable tools for elucidating the chemical structure, composition, and monomer sequence distribution of fluorinated polymers.[12][13][14][15] Solid-state NMR can provide insights into the structure and dynamics in the solid state.[12][13]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer, confirming the incorporation of fluorinated monomers and other components.[7][16]

Molar Mass Determination

-

Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): GPC/SEC is the standard method for determining the average molecular weight and molecular weight distribution of polymers.[16]

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) and melting temperature (Tm), providing information about the polymer's thermal behavior and degree of crystallinity.[16][17]

-

Thermogravimetric Analysis (TGA): TGA evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature.[7][17][18]

Surface Analysis

-

Contact Angle Measurements: This technique quantifies the hydrophobicity and oleophobicity of a polymer surface by measuring the contact angle of a liquid droplet on the surface.[19]

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a material, confirming the enrichment of fluorine at the surface.[7][17]

Structure-Property Relationships: Connecting the Dots

The true power of understanding the structure of fluorinated acrylic polymers lies in the ability to predict and control their macroscopic properties.

| Structural Feature | Influenced Properties | Rationale |

| Fluorine Content | Chemical Resistance, Thermal Stability, Surface Energy | The high strength of the C-F bond imparts inertness and stability.[1][5] The low polarizability of the C-F bond reduces intermolecular forces at the surface. |

| Side-Chain Length and Structure | Surface Properties, Crystallinity | Longer perfluoroalkyl side chains can pack more efficiently, leading to lower surface energy and potentially increased crystallinity.[2] |

| Monomer Sequence Distribution | Mechanical Properties, Thermal Properties, Phase Behavior | Block copolymers can microphase separate, leading to unique morphologies and properties. Random copolymers exhibit averaged properties.[17] |